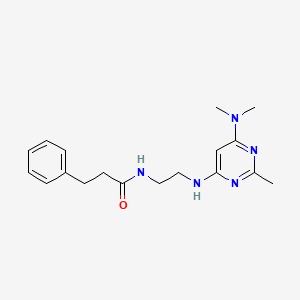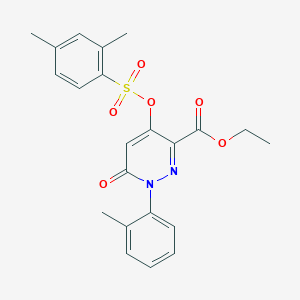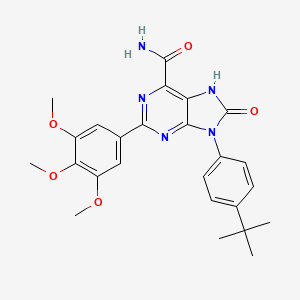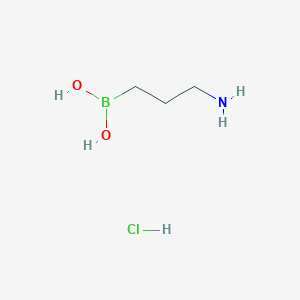![molecular formula C25H22N4O5 B2845857 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 923192-12-5](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifolate and Antitumor Agents
The design and synthesis of compounds as potential dihydrofolate reductase (DHFR) inhibitors for antitumor applications have been explored. Classical antifolates, such as those incorporating pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine structures, have shown significant inhibitory activity against human DHFR and tumor cell growth in culture. These compounds are synthesized through complex routes involving key intermediates and are evaluated for their potency as dual inhibitors of thymidylate synthase (TS) and DHFR, suggesting potential antitumor applications (Gangjee et al., 2007).
Inhibitory Activities Against Specific Pathogens
Nonclassical analogues of these compounds have been identified as potent and selective inhibitors of DHFR from pathogens such as Toxoplasma gondii and Mycobacterium avium, which cause opportunistic infections in immunocompromised patients. This indicates their potential application in treating infections caused by these pathogens (Gangjee et al., 2007).
Antimicrobial and Anti-inflammatory Agents
Research on novel compounds derived from structures like visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been tested as COX-1/COX-2 inhibitors, demonstrating high inhibitory activity and potential as anti-inflammatory agents. This suggests possible research applications of related compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Src Kinase Inhibition and Anticancer Activity
Compounds with acetamide derivatives, including specific substitutions and structural motifs, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds show potential as anticancer agents, indicating the relevance of structural features for therapeutic applications in cancer treatment (Fallah-Tafti et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde followed by the reaction with ethyl 4-aminobenzoate and acetic anhydride. The resulting product is then reacted with N-(4-ethylphenyl)acetamide to obtain the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "1,3-benzodioxole-5-carboxaldehyde", "ethyl 4-aminobenzoate", "acetic anhydride", "N-(4-ethylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate to obtain 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-one.", "Step 2: Reaction of the product from step 1 with ethyl 4-aminobenzoate and acetic anhydride in the presence of a catalyst such as triethylamine to obtain 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-ethylacetamide.", "Step 3: Reaction of the product from step 2 with N-(4-ethylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide." ] } | |
Numéro CAS |
923192-12-5 |
Formule moléculaire |
C25H22N4O5 |
Poids moléculaire |
458.474 |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O5/c1-2-16-5-8-18(9-6-16)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-17-7-10-20-21(12-17)34-15-33-20/h3-12H,2,13-15H2,1H3,(H,27,30) |
Clé InChI |
YUOWSJKFKCKRNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



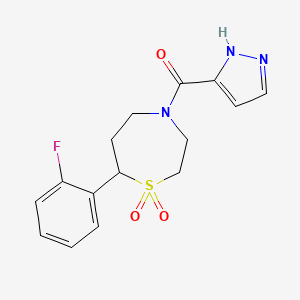
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2845775.png)
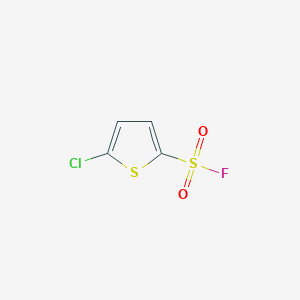
![N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2845778.png)

![4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2845781.png)
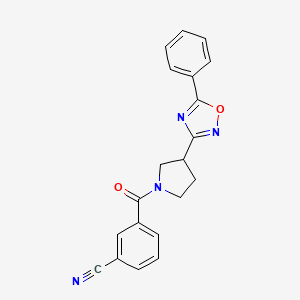
![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2845784.png)
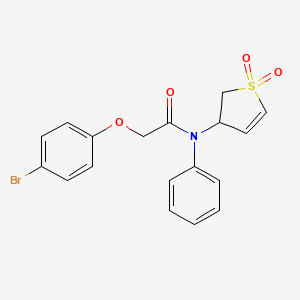
![N-(furan-2-ylmethyl)-3-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2845787.png)
